Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester
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Overview
Description
Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a carbamic acid group, a fluorophenyl group, and an ethyl ester group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
The synthesis of carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of specialized reactors to control the temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester can be compared with other similar compounds such as:
Carbamic acid, phenyl ester: This compound has a similar structure but lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
Carbamic acid, methyl ester: This compound is simpler and is often used as a starting material in the synthesis of more complex carbamates.
Carbamic acid, ethyl ester: Similar to the methyl ester, but with an ethyl group, it is used in various industrial applications.
The unique combination of functional groups in this compound makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C13H11F4N3O4 |
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Molecular Weight |
349.24 g/mol |
IUPAC Name |
ethyl N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C13H11F4N3O4/c1-2-24-11(23)19-12(13(15,16)17)9(21)20(10(22)18-12)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
UBXBYUMBENCTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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